molecular formula C10H11FO3 B8537628 Methyl 4-fluoro-2-(methoxymethyl)benzoate

Methyl 4-fluoro-2-(methoxymethyl)benzoate

Cat. No. B8537628
M. Wt: 198.19 g/mol
InChI Key: JAUDYYXLZJUKOU-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-(methoxymethyl)benzoate is a useful research compound. Its molecular formula is C10H11FO3 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 4-fluoro-2-(methoxymethyl)benzoate

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 4-fluoro-2-(methoxymethyl)benzoate

InChI

InChI=1S/C10H11FO3/c1-13-6-7-5-8(11)3-4-9(7)10(12)14-2/h3-5H,6H2,1-2H3

InChI Key

JAUDYYXLZJUKOU-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=C1)F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3.45 g of 1-bromo-4-fluoro-2-(methoxymethyl)benzene in 20 mL of dimethylsulfoxide were added 353 mg of palladium acetate, 650 mg of 1,3-bis(diphenylphosphino)propane, 4.4 mL of triethylamine, and 10 mL of methanol in this order, and the atmosphere in the reaction container were replaced with carbon monoxide, followed by stirring at 70° C. for 6 hours. The reaction mixture was poured into a mixed liquid of water and ethyl acetate. The aqueous layer was separated, the organic layer was washed with saturated brine and then dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (normal hexane/ethyl acetate) to obtain 1.75 g of methyl 4-fluoro-2-(methoxymethyl)benzoate.
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
353 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a DMF (200 mL) solution of methyl 4-fluoro-2-hydroxybenzoate (17.0 g, 100 mL), cooled in an ice bath, was added K2CO3 (27.6 g, 200 mmol) and chloromethymethyl ether (9.11 mL, 120 mmol) dropwise. The reaction mixture was allowed to come to room temperature slowly and was stirred 48 h. To the reaction mixture at room temperature was added additional K2CO3 (6.9 g, 50 mmol) and chloromethylmethyl ether (4.5 mL, 60 mmol), and stirring was continued for 24 h. Most of the solvent was evporated in a bath at 60° C., and the residue was partitioned between ether (250 mL) and water (250 mL). The organic layer was washed with 1 N HCl (200 mL), dried (MgSO4), and evaporated. The crude product was chromatographed over silica (eluting with 0 to 20% EtOAc in hexane gradient), giving 11.38 g (57% yield) of the named product as an oil.
Name
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
9.11 mL
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
57%

Synthesis routes and methods III

Procedure details

To a solution of 4-fluoro-2-(hydroxymethyl)benzoic acid (Preparation 36, 0.185 g, 0.001087 mol) in tetrahydrofuran (5.0 mL) was added sodium hydride (0.110 g, 0.0028 mmol, 60% in mineral oil) portion wise. The reaction was stirred for 15 minutes at room temperature under nitrogen. Then 0.17 mL iodomethane (0.17 mL, 0.00272 mol) was added and the reaction mixture stirred at room temperature under nitrogen for 16 hours. The reaction was quenched with an aqueous solution of hydrochloric acid (2.0M, 10.0 mL) and product was extracted with ethyl acetate (15.0 mL). The organic phase was dried over sodium sulfate, filtered and concentrated in vacuo. The residue was dissolved in dimethyl sulfoxide (3.0 mL), then potassium carbonate (0.170 g, 0.00123 mol) and iodomethane (0.17 mL, 0.00272 mol) were added. The reaction mixture was stirred at 60° C. under nitrogen for 2 hours. The reaction was diluted with ethyl acetate (15.0 mL) and washed three times with water (15.0 mL). The organic phase was dried over sodium sulfate, filtered and concentrated in vacuo. Title compound was isolated after purification using silica gel column chromatography eluting with 0-10% EtOAc in heptane as a colourless oil (0.135 g, 0.000681, 67% yield).
Quantity
0.185 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Three
Quantity
0.17 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
Yield
67%

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